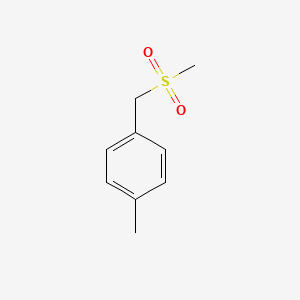

1-Methyl-4-((methylsulfonyl)methyl)benzene

Descripción general

Descripción

It is a white to light beige crystalline powder with a molecular weight of 170.23 g/mol . This compound is part of the sulfone family, which is characterized by the presence of a sulfonyl functional group attached to a benzene ring.

Métodos De Preparación

1-Methyl-4-((methylsulfonyl)methyl)benzene can be synthesized through various methods. One common synthetic route involves the reaction of 4-iodotoluene with methyl p-toluenesulfonate . The reaction conditions typically include the use of a base such as sodium bicarbonate and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

In industrial settings, the compound can be produced through a continuous-flow process for selective nitration. This method involves the use of 80 wt% sulfuric acid in an adiabatic condition, with a residence time of just 5 seconds, resulting in a high yield of the product .

Análisis De Reacciones Químicas

1-Methyl-4-((methylsulfonyl)methyl)benzene undergoes various chemical reactions, including:

Reduction: Reduction reactions can convert the sulfone group to a sulfide using reagents such as lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

1-Methyl-4-((methylsulfonyl)methyl)benzene has several applications in scientific research:

Biology: The compound can be used in studies involving enzyme inhibition and protein interactions due to its sulfone group.

Medicine: It serves as a building block for the synthesis of drugs with potential therapeutic effects.

Mecanismo De Acción

The mechanism of action of 1-Methyl-4-((methylsulfonyl)methyl)benzene involves its interaction with molecular targets through its sulfone group. The sulfone group can form strong hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity and function. This interaction can affect enzyme activity, protein folding, and other biochemical pathways .

Comparación Con Compuestos Similares

1-Methyl-4-((methylsulfonyl)methyl)benzene can be compared with other similar compounds, such as:

Methyl p-tolyl sulfone: Similar in structure but with different substituents on the benzene ring.

4-Methylsulfonylbenzoic acid: Contains a carboxylic acid group instead of a methyl group.

Tosyl cyanide: Contains a cyanide group instead of a methyl group.

The uniqueness of this compound lies in its specific combination of a methyl group and a sulfone group attached to the benzene ring, which imparts distinct chemical and physical properties .

Actividad Biológica

1-Methyl-4-((methylsulfonyl)methyl)benzene, also known as a derivative of methylsulfonyl compounds, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the available literature on its synthesis, biological activity, mechanisms of action, and therapeutic applications.

Chemical Structure and Synthesis

This compound is characterized by the presence of a methyl group and a methylsulfonyl group attached to a benzene ring. The synthesis typically involves the reaction of 4-methylbenzyl chloride with dimethyl sulfoxide (DMSO) under specific conditions to yield the desired compound. Various synthetic routes have been explored to enhance yield and purity, making it a versatile building block for complex organic molecules .

Biological Activity

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that related compounds demonstrate antibacterial and antifungal properties against various pathogens. In one study, synthesized Schiff base complexes derived from similar sulfonyl compounds showed promising antibacterial effects .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro assays demonstrated that certain derivatives could inhibit pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Analgesic Activity

Preliminary studies indicate that this compound may possess analgesic properties. The mechanism appears to involve modulation of pain pathways, although further research is necessary to elucidate the exact biochemical interactions .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Understanding these interactions is crucial for developing new therapeutic agents based on this scaffold .

Case Study 1: Antibacterial Activity

A study conducted on Schiff base complexes derived from 4-methylbenzyl sulfonyl chloride revealed significant antibacterial effects against Gram-positive and Gram-negative bacteria. The compounds were synthesized using standard organic reactions and characterized using NMR and IR spectroscopy. The results indicated that some complexes had Minimum Inhibitory Concentrations (MIC) comparable to established antibiotics .

Case Study 2: Anti-inflammatory Potential

Another investigation focused on the anti-inflammatory potential of related methylsulfonyl compounds. In vitro assays demonstrated that these compounds could significantly reduce the production of inflammatory markers in cultured macrophages, highlighting their potential in treating chronic inflammatory conditions .

Data Summary

Propiedades

IUPAC Name |

1-methyl-4-(methylsulfonylmethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O2S/c1-8-3-5-9(6-4-8)7-12(2,10)11/h3-6H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SITMKUXMSQMJGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00571482 | |

| Record name | 1-[(Methanesulfonyl)methyl]-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5936-94-7 | |

| Record name | 1-[(Methanesulfonyl)methyl]-4-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00571482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.